Human Ventricular Myocyte Protection Time: 3.8-Fold Delay in Free-Radical-Induced Necrosis Versus Unconjugated Trolox
In the hypoxanthine/xanthine oxidase free-radical challenge assay using cultured human ventricular myocytes, lactosylphenyl-trolox (Example 1 of US Patent 5,099,012) delayed the time to necrosis of 10⁵ cells by 12.1 minutes per mM of test compound, compared with a net delay of only 3.2 min/mM for unconjugated Trolox (TX)—a 3.8-fold improvement [1]. By comparison, polylysine-Trolox (Example 7) produced a net delay of 4.8 min/mM, and dextran-Trolox (Example 6) yielded only 2.8 min/mM, which was numerically inferior to Trolox itself [1]. The absolute time-to-damage values (including baseline) were: cells + free radicals alone, 1.9 min; TX (0–1.34 mM), 5.1 min; lactosylphenyl-trolox (0.1–0.8 mM), 14.0 min [1].
| Evidence Dimension | Time to necrosis of cultured human ventricular myocytes under oxyradical stress (min/mM compound tested; net delay above baseline) |
|---|---|
| Target Compound Data | 14.0 min total; net delay 12.1 min/mM (concentration range tested: 0.1–0.8 mM) |
| Comparator Or Baseline | Trolox (TX): 5.1 min total; net delay 3.2 min/mM (0–1.34 mM). Polylysine-Trolox: 6.7 min; net 4.8 min/mM. Dextran-Trolox: 4.7 min; net 2.8 min/mM. Cells alone (baseline): 1.9 min. |
| Quantified Difference | Lactosylphenyl-trolox net delay = 12.1 min/mM vs. Trolox = 3.2 min/mM; fold-improvement = 3.8×. Lactosylphenyl-trolox vs. polylysine-Trolox = 2.5×; vs. dextran-Trolox = 4.3×. |
| Conditions | Cultured human ventricular myocytes; free radicals generated in situ via xanthine oxidase (16 IU/L) + hypoxanthine (1 mM); necrosis endpoint confirmed by trypan blue exclusion, ⁵¹Cr leakage, and electron microscopy at 17,000×; 2–5 replicates per condition [1]. |
Why This Matters
This is the only assay that directly compares lactosylphenyl-trolox against three other Trolox conjugates plus free Trolox on an equimolar basis in a clinically relevant human cardiac cell type, providing procurement-grade evidence that lactosylphenyl-trolox is the most potent conjugate in this structural series.
- [1] Wu TW, Pristupa ZB, Zeng LH, Au JX, Wu J, Sugiyama H, Carey D. Chroman-2-carboxamide conjugates and their use for treatment of reperfusion injury. United States Patent US 5,099,012. Table I (Damage of Cultured Human Myocytes by Free Radicals). Issued March 24, 1992. View Source
